7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
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Overview
Description
7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-bromo-2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes with different functional groups.
Scientific Research Applications
7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Molecular docking studies have shown its potential to interact with targets such as kinases and proteases.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-chromene-3-carboxylic acid: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
2-(trifluoromethyl)-2H-chromene-3-carboxylic acid:
Uniqueness
The presence of both bromine and trifluoromethyl groups in 7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid makes it unique compared to its analogs. These groups enhance its reactivity, stability, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H6BrF3O3 |
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Molecular Weight |
323.06 g/mol |
IUPAC Name |
7-bromo-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H6BrF3O3/c12-6-2-1-5-3-7(10(16)17)9(11(13,14)15)18-8(5)4-6/h1-4,9H,(H,16,17) |
InChI Key |
RPQJSOMVDSUWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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